S-Hydroxycysteine

Overview

Description

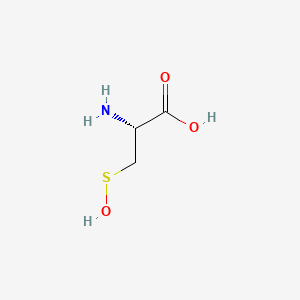

S-Hydroxycysteine is a solid compound that belongs to the alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

This compound can be synthesized by adding aromatic burdens and water-soluble sulphonic acid groups to the core structure of dibenzothiophene-S-oxide (DBTO) to study O(3 P) reactivity in cell lysates and live cells .Molecular Structure Analysis

The molecular structure of this compound has a chemical formula of C3H7NO3S . Its molecular weight is 137 Da .Chemical Reactions Analysis

This compound targets several proteins including subtilisin BPN’, glutathione S-transferase A1, glutathione S-transferase p, myelin P2 protein, and complement c3 . It plays a key role in oxidative pathways that lead to the formation of disulfides, sulfenamides and higher order sulfinic or sulfonic acid species .Physical And Chemical Properties Analysis

This compound is a solid compound . It belongs to the class of organic compounds known as l-cysteine-s-conjugates, which are compounds containing L-cysteine where the thio-group is conjugated .Scientific Research Applications

Homocysteine Metabolism and Health Implications

S-Hydroxycysteine plays a significant role in homocysteine metabolism. Homocysteine, a sulfur amino acid, is involved in critical biological pathways like remethylation and transsulfuration. Its metabolism is closely associated with various health conditions, including cardiovascular diseases and neurological disorders. Elevated homocysteine levels, a condition known as hyperhomocysteinemia, result from disrupted homocysteine metabolism due to genetic defects or nutritional deficiencies. This condition has been linked to increased risks of vascular diseases and neurological impairments (Selhub, 1999).

Neurodegenerative Diseases

This compound, through its involvement in homocysteine metabolism, plays a role in the pathophysiology of neurodegenerative disorders. High homocysteine levels can lead to the production of neurotoxic substances, contributing to conditions like Parkinson's disease. For example, elevated homocysteine levels have been observed in patients with Parkinson's disease and are believed to affect dopamine metabolism, a key factor in the disease's pathology (Blandini et al., 2001).

Cardiovascular Health

Homocysteine metabolism, in which this compound is involved, is crucial for cardiovascular health. Elevated homocysteine levels are a known risk factor for vascular diseases. Studies have shown that imbalances in homocysteine metabolism can lead to vascular injury, arteriosclerosis, and thromboembolism, highlighting the importance of maintaining healthy homocysteine levels for cardiovascular well-being (Brattström et al., 1988).

Methylation Processes

This compound is implicated in various methylation processes essential for normal cellular function. S-adenosylhomocysteine, a derivative of homocysteine, is a byproduct of these methylation reactions and is a critical regulator of biological methylation. The balance between S-adenosylmethionine and S-adenosylhomocysteine is vital for proper methylation of DNA, RNA, proteins, and phospholipids, impacting various biological processes and disease mechanisms (Yi et al., 2000).

Properties

IUPAC Name |

2-amino-3-hydroxysulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIRVRPOOYSARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-80-5 | |

| Record name | 3-Sulfenoalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5722-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

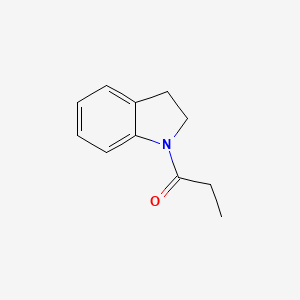

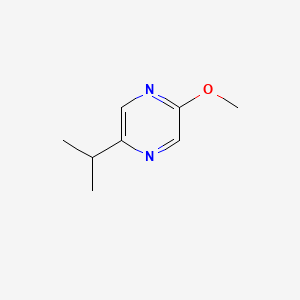

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)